molecular formula C11H14N2O4 B15076168 Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate

Cat. No.: B15076168
M. Wt: 238.24 g/mol
InChI Key: OYCXNZSJXKZTSI-UHFFFAOYSA-N
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Description

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is an organic compound with a complex structure It is characterized by the presence of an ethyl carbamate group attached to a 4,5-dimethyl-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate typically involves the reaction of 4,5-dimethyl-2-nitrophenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isocyanate group reacts with the hydroxyl group of ethanol, resulting in the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and ethanol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.

    Reduction: Formation of 4,5-dimethyl-2-nitroaniline and ethanol.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can also participate in covalent bonding with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(4-methyl-2-nitrophenyl)-carbamate
  • Ethyl N-(5-methyl-2-nitrophenyl)-carbamate
  • Ethyl N-(4,5-dimethyl-3-nitrophenyl)-carbamate

Uniqueness

Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl N-(4,5-dimethyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14)

InChI Key

OYCXNZSJXKZTSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-]

Origin of Product

United States

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